Cas no 19808-36-7 (4-Amino-7-chloroquinazoline)
4-Amino-7-chloroquinazoline Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-7-chloroquinazoline
- 2-METHYL-7-CHLOROQUINOLINE
- 4-Amino-7-chlorchinazolin
- 7-Chlor-2-methyl-chinolin
- 7-chloro-2-(methyl)quinoline
- 7-chloro-2-methyl-quinoline
- 7-chloro-quinaldine
- 7-Chloroquinaldine
- 7ChloroQuinaldineMontelukast
- 7-chloro-quinazolin-4-ylami
- Chloroquinaldine
- methyl-7-chloroquinoline
- Montelukast7-ChloroQuinaldine
- 4-chloroquinazolin-7-amine
- 7-chloro-4-Quinazolinamine
- 7-Chloroquinazolin-4-aMine
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- MDL: MFCD18379112
- Inchi: 1S/C8H6ClN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)
- InChI Key: ZYCLVMJKFGHNKX-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC(Cl)=C2)=C(N)N=C1
4-Amino-7-chloroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM213007-5g |
7-Chloroquinazolin-4-amine |
19808-36-7 | 97% | 5g |
$528 | 2021-08-04 | |
| Chemenu | CM213007-10g |
7-Chloroquinazolin-4-amine |
19808-36-7 | 97% | 10g |
$795 | 2021-08-04 | |
| Chemenu | CM213007-25g |
7-Chloroquinazolin-4-amine |
19808-36-7 | 97% | 25g |
$1328 | 2021-08-04 | |
| abcr | AB470652-1 g |
7-Chloro-4-aminoquinazoline; . |
19808-36-7 | 1g |
€436.00 | 2023-07-18 | ||
| abcr | AB470652-5 g |
7-Chloro-4-aminoquinazoline; . |
19808-36-7 | 5g |
€1,130.50 | 2023-07-18 | ||
| Chemenu | CM213007-1g |
7-Chloroquinazolin-4-amine |
19808-36-7 | 97% | 1g |
$271 | 2022-12-28 | |
| Alichem | A189011644-5g |
7-Chloroquinazolin-4-amine |
19808-36-7 | 97% | 5g |
$868.32 | 2023-09-02 | |
| Alichem | A189011644-10g |
7-Chloroquinazolin-4-amine |
19808-36-7 | 97% | 10g |
$1302.48 | 2023-09-02 | |
| Alichem | A189011644-25g |
7-Chloroquinazolin-4-amine |
19808-36-7 | 97% | 25g |
$2070.30 | 2023-09-02 | |
| Enamine | EN300-51561-0.05g |
7-chloroquinazolin-4-amine |
19808-36-7 | 95.0% | 0.05g |
$42.0 | 2025-03-21 |
4-Amino-7-chloroquinazoline Suppliers
4-Amino-7-chloroquinazoline Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-Amino-7-chloroquinazoline
Recent Advances in the Study of 4-Amino-7-chloroquinazoline (CAS: 19808-36-7) and Its Applications in Chemical Biology and Medicine
4-Amino-7-chloroquinazoline (CAS: 19808-36-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key scaffold in the development of novel therapeutic agents, particularly in oncology and infectious diseases. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and applications in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 4-Amino-7-chloroquinazoline derivatives exhibit potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in non-small cell lung cancer (NSCLC) treatment. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy, resulting in derivatives with IC50 values in the low nanomolar range. These findings underscore the compound's potential as a lead candidate for next-generation EGFR inhibitors.
In addition to its anticancer properties, 4-Amino-7-chloroquinazoline has shown promise in antimicrobial applications. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis, a pathway distinct from conventional antibiotics, suggesting potential for overcoming resistance mechanisms.
The synthesis of 4-Amino-7-chloroquinazoline has also seen advancements. A novel one-pot synthesis method, detailed in Tetrahedron Letters (2023), offers improved yield and scalability compared to traditional multi-step approaches. This methodological innovation could facilitate large-scale production for preclinical and clinical studies, addressing a critical bottleneck in the development of quinazoline-based therapeutics.
Despite these promising developments, challenges remain in the clinical translation of 4-Amino-7-chloroquinazoline derivatives. Pharmacokinetic studies indicate that certain derivatives exhibit limited bioavailability, necessitating further structural modifications or formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to enhance their therapeutic potential.
In conclusion, 4-Amino-7-chloroquinazoline (CAS: 19808-36-7) represents a multifaceted scaffold with significant potential in drug discovery. Its applications span oncology, infectious diseases, and beyond, driven by continuous innovations in synthetic chemistry and mechanistic understanding. Future research should focus on addressing pharmacokinetic limitations and expanding the therapeutic repertoire of this versatile compound.
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